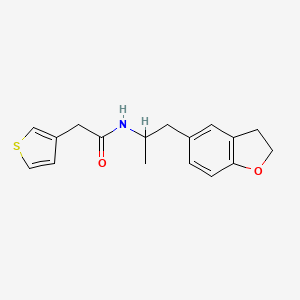
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide, also known as DHBA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic molecule that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Neuroprotective Agent
Compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide have been investigated for their neuroprotective properties . The benzofuran and thiophene moieties are known to exhibit antioxidative and anti-inflammatory effects, which are beneficial in treating neurodegenerative diseases. This compound could potentially be used to develop treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Antioxidant Applications
The benzofuran component of the compound is associated with antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to cellular damage and aging. Research could explore the use of this compound in cosmetic formulations to prevent skin aging or in pharmaceuticals to protect against oxidative stress-related diseases.
Anti-HIV Activity
Phthalide derivatives, which are structurally related to benzofuran, have shown potential as anti-HIV agents . By extension, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide could be researched for its efficacy in inhibiting HIV replication, contributing to the development of new antiretroviral drugs.
Antifungal and Antimicrobial Properties
Benzofuran derivatives have been evaluated for their antifungal and antimicrobial activities . This compound could be studied for its potential use in creating new antifungal agents, which are needed to address the growing issue of antifungal resistance.
Anti-Inflammatory Applications
The anti-inflammatory properties of benzofuran derivatives make them candidates for the treatment of inflammatory diseases . This compound could be explored for its effectiveness in reducing inflammation in conditions such as arthritis, asthma, and inflammatory bowel disease.
CNS Injury Treatment
A series of benzofuranamines, which share a similar structure to the compound , have been developed for the treatment of central nervous system (CNS) injuries . This compound could be part of research efforts aimed at finding effective treatments for traumatic and ischemic CNS injuries.
Herbicidal Properties
Some phthalide derivatives are known for their herbicidal properties . Research could investigate whether N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can be used as an eco-friendly herbicide, offering an alternative to traditional chemical herbicides.
Synthesis of Heterocyclic Systems
Phthalide derivatives are important intermediates in the synthesis of other relevant heterocyclic systems . This compound could be utilized in synthetic chemistry to create novel molecules with potential applications in various fields, including materials science and pharmaceuticals.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12(18-17(19)10-14-5-7-21-11-14)8-13-2-3-16-15(9-13)4-6-20-16/h2-3,5,7,9,11-12H,4,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFAWOUGFNFLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2900563.png)

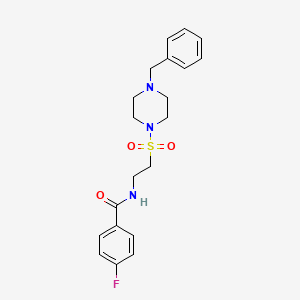
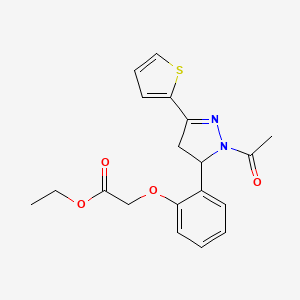
![2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900570.png)

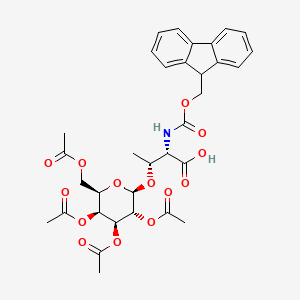
![2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B2900575.png)
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2900576.png)

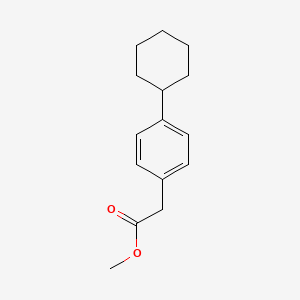

![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2900582.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900583.png)